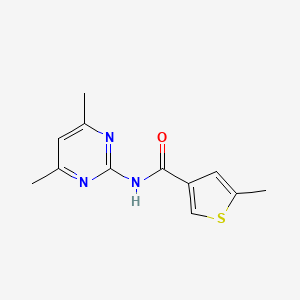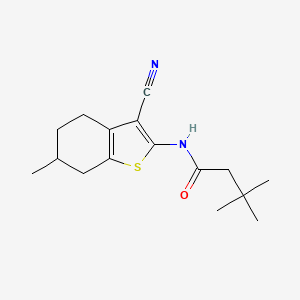![molecular formula C16H20BrClN2O3 B4181598 2-(4-bromo-2-chlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4181598.png)
2-(4-bromo-2-chlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPP and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of BPP is not fully understood. However, studies suggest that BPP inhibits the activity of enzymes involved in cancer cell growth and inflammation. BPP has also been shown to activate certain receptors in the brain, leading to its anticonvulsant properties.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects. Studies have shown that BPP inhibits the activity of certain enzymes involved in cancer cell growth, leading to the inhibition of cancer cell growth. BPP has also been shown to have anti-inflammatory properties, leading to a reduction in inflammation. Furthermore, BPP has been shown to have anticonvulsant properties, leading to a reduction in seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BPP in lab experiments include its high yield and purity, making it an ideal candidate for various experiments. However, the limitations of using BPP in lab experiments include its potential toxicity and the need for further studies to determine its safety.
Direcciones Futuras
There are several future directions for the study of BPP. One such direction is the study of its potential use in the treatment of cancer. Further studies are needed to determine the efficacy and safety of BPP in cancer treatment. Another future direction is the study of its potential use in the treatment of inflammatory diseases and epilepsy. Furthermore, the study of the mechanism of action of BPP and its potential interactions with other compounds is an area that requires further research.
Conclusion:
In conclusion, BPP is a chemical compound that has shown potential in various scientific research applications. Its synthesis method is well established, and its yield and purity make it an ideal candidate for various experiments. BPP has been shown to have various biochemical and physiological effects, making it a potential candidate for the treatment of cancer, inflammatory diseases, and epilepsy. However, further studies are needed to determine its efficacy and safety in these applications.
Aplicaciones Científicas De Investigación
BPP has shown potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that BPP inhibits the growth of cancer cells and induces apoptosis. BPP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, BPP has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrClN2O3/c1-11(23-14-6-5-12(17)10-13(14)18)16(22)19-7-3-9-20-8-2-4-15(20)21/h5-6,10-11H,2-4,7-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBNATZLHRJJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCCC1=O)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(tetrahydro-2-furanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181521.png)

![N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181530.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181545.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181575.png)
![methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4181580.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181581.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181590.png)
![3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4181595.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide](/img/structure/B4181609.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4181611.png)
